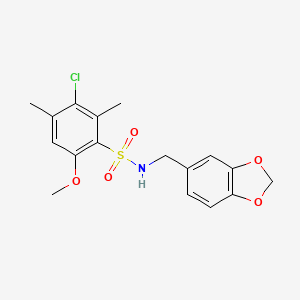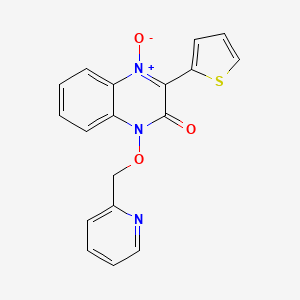
6-bromo-N-(2-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
6-bromo-N-(2-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BRMOC, is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to exert its effects by modulating various signaling pathways. This compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis. Activation of the AMPK pathway can induce autophagy and inhibit cell growth and proliferation.
This compound can also inhibit the Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. Inhibition of this pathway can induce apoptosis and autophagy in cancer cells. Additionally, this compound can activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease models. This compound can protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-bromo-N-(2-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its potent anticancer activity against various cancer cell lines. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, this compound exhibits anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various inflammatory and neurological disorders.
One of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy. Additionally, the mechanism of action of this compound is not fully understood, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for the research on 6-bromo-N-(2-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One of the potential future directions is to improve the solubility and bioavailability of this compound by developing novel drug delivery systems. Another potential future direction is to elucidate the mechanism of action of this compound by conducting more in-depth studies on its signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Scientific Research Applications
6-bromo-N-(2-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anticancer effects by inducing cell cycle arrest, apoptosis, and autophagy in cancer cells.
In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory and neuroprotective effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease models. This compound can also protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
properties
IUPAC Name |
6-bromo-N-(2-hydroxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO5/c1-23-14-8-10(18)6-9-7-11(17(22)24-15(9)14)16(21)19-12-4-2-3-5-13(12)20/h2-8,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJKJDMVDNFSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B3617150.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3617155.png)
![2-(2-isopropyl-5-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3617170.png)
![4-[2-(4-methylphenyl)-5-(4-nitrophenyl)-1H-imidazol-4-yl]morpholine](/img/structure/B3617173.png)




![N-benzyl-N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3617219.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3617220.png)
![4-{[(2,5-dimethylphenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3617227.png)
![2-(4-methylphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3617237.png)